![molecular formula C12H15N3 B12597025 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline CAS No. 892393-32-7](/img/structure/B12597025.png)
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the aniline group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of various materials, including dyes and catalysts, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular pathways. The compound’s effects are mediated through these interactions, which can lead to various biological outcomes, such as antimicrobial activity or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Another imidazole derivative with unique applications in medicine and industry.
Uniqueness
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aniline group further enhances its versatility in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
892393-32-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[2-(5-methylimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-8-14-9-15(10)7-6-11-4-2-3-5-12(11)13/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
XZGRHBQKZBNAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CCC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
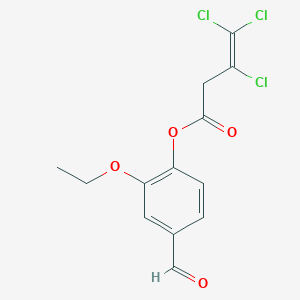
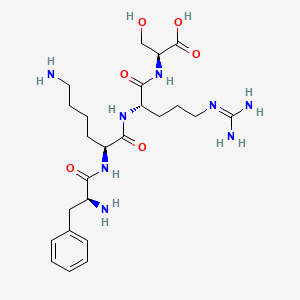
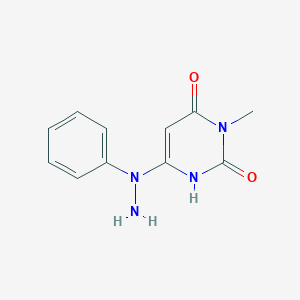
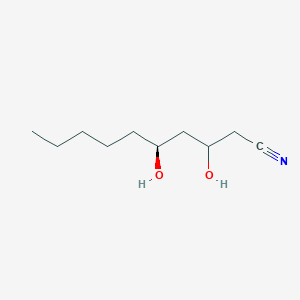

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
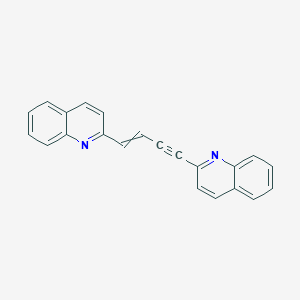
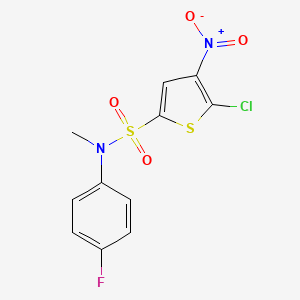
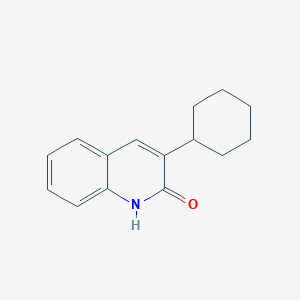
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)
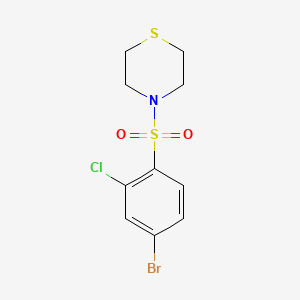
![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
